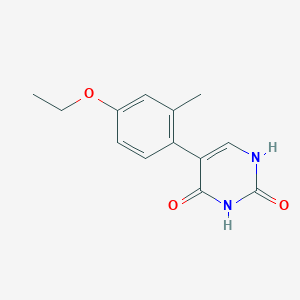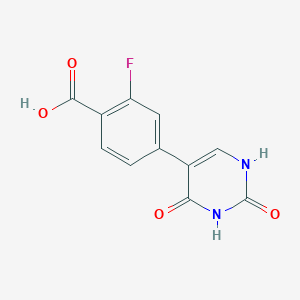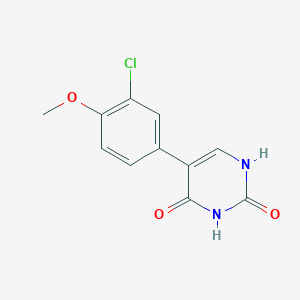![molecular formula C10H8N2O4S B6385774 (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% CAS No. 1261923-55-0](/img/structure/B6385774.png)
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% (2,4-DHP) is a small molecule that has been studied extensively for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. 2,4-DHP is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms, four carbon atoms, and five oxygen atoms. It is a colorless solid at room temperature and has a melting point of 115-118 °C. 2,4-DHP has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrimidine and thiophene derivatives. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in the synthesis of fluorescent dyes and in the preparation of polymeric materials.
Mecanismo De Acción
The exact mechanism of action of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not fully understood. However, it is believed that the molecule acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2. In animal studies, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to reduce inflammation and to have anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is relatively stable and has a low toxicity. However, one limitation is that (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not soluble in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%. One potential area of research is the development of new synthetic methods for the synthesis of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. Another area of research is the study of the biochemical and physiological effects of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. In addition, future research could focus on the development of new applications for (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%, such as its use as a potential drug for the treatment of various diseases. Finally, research could focus on the development of new methods for the detection and quantification of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% in biological samples.
Métodos De Síntesis
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% can be synthesized in a number of ways. One method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a base, such as potassium carbonate. This method yields a 95% pure product. Another method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a palladium catalyst. This method yields a 98% pure product.
Propiedades
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-9(14)7-2-5(4-17-7)6-3-11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWORQLZBTSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)







